Calcium urate

Description

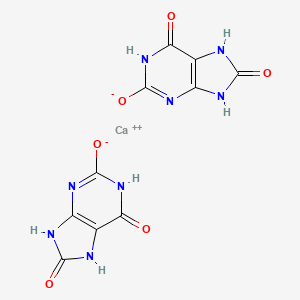

The exact mass of the compound this compound is 374.0036208 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4N4O3.Ca/c2*10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h2*(H4,6,7,8,9,10,11,12);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKIPZDTTJQYGT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)N=C(NC2=O)[O-].C12=C(NC(=O)N1)N=C(NC2=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6CaN8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890528 | |

| Record name | Calcium urate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-37-2 | |

| Record name | Calcium urate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium urate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium urate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The In Vitro Formation of Calcium Urate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms governing the in vitro formation of calcium urate crystals. While monosodium urate (MSU) crystals are more extensively studied in the context of gout, understanding the crystallization principles of other urate salts, such as this compound, is crucial for a comprehensive view of urate-related pathologies, including certain types of urolithiasis. Although this compound is a less common component of human urinary stones, its formation provides valuable insights into the physicochemical dynamics of crystal deposition diseases.[1] This document outlines the core principles of urate crystallization, the specific role of calcium ions, and detailed experimental protocols for the in vitro study of these processes.

Physicochemical Principles of Urate Crystallization

The formation of urate crystals from a solution is a multi-step process governed by the principles of thermodynamics and kinetics. This process can be broadly categorized into three main stages: supersaturation, nucleation, and crystal growth. Elevated urate concentration is a key driver for all three stages of urate salt crystallization.[2]

Supersaturation: A solution becomes supersaturated when the concentration of a solute, in this case, urate and calcium ions, exceeds its equilibrium solubility at a given temperature and pH. This creates the thermodynamic driving force for the solute to precipitate out of the solution and form a solid crystalline phase.[3][4]

Nucleation: This is the initial formation of stable crystal nuclei from the supersaturated solution. Nucleation is the rate-limiting step in crystal formation and can occur through two primary mechanisms:

-

Homogeneous Nucleation: Crystal nuclei form spontaneously from the supersaturated solution without the influence of foreign particles.

-

Heterogeneous Nucleation: Crystal formation is initiated on the surface of existing particulate matter, which can include other crystals (like uric acid or calcium oxalate), cellular debris, or macromolecules.[5] Uric acid crystals, for instance, can act as a nidus for calcium oxalate (B1200264) crystallization.[6]

Crystal Growth: Once stable nuclei are formed, they grow by the progressive addition of solute molecules from the supersaturated solution onto their surfaces. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of inhibitors or promoters.

A general overview of the urate crystallization process is depicted below:

Caption: The fundamental stages of urate crystal formation in vitro.

Key Factors Influencing this compound Crystal Formation

Several physicochemical factors significantly influence the solubility of urate and the kinetics of crystal formation. These include pH, temperature, and the concentration of various ions.

The Critical Role of pH

The pH of the solution is a paramount factor in determining which urate species is predominant and, consequently, the type of urate salt that may crystallize. Uric acid is a weak acid with a pKa of approximately 5.35 at 37°C.[4]

-

Acidic pH (≤5.5): In acidic environments, the protonated, sparingly soluble form of uric acid (H₂U) predominates, favoring the formation of uric acid crystals.[4]

-

Physiological to Alkaline pH (>5.5): As the pH increases, uric acid deprotonates to form the more soluble urate anion (HU⁻). An increase in urinary pH above 7 leads to the urate univalent anion being the predominant form.[1] A high urinary pH, coupled with an elevated urate concentration, can lead to supersaturation of urate salts and subsequent crystal formation.[1] Minimal urate solubility is observed between pH 7.0 and 10.0.[7]

An acidic environment can also indirectly promote MSU crystallization by increasing the concentration of free calcium ions, which in turn reduces MSU solubility and promotes nucleation.[3]

Caption: The influence of pH on the predominant urate species and crystal type.

The Impact of Temperature

Temperature plays a significant role in urate solubility. A decrease in temperature generally leads to reduced urate solubility, thereby promoting supersaturation and crystallization. For instance, the solubility of monosodium urate decreases as the temperature drops.[1] In vitro studies have shown that a reduction of just 2°C, from 37°C to 35°C, is sufficient to lower the solubility point of urate from 6.8 to 6.0 mg/dL.[3]

The Influence of Ion Concentrations

The presence and concentration of various ions in the solution are critical determinants of urate salt crystallization.

-

Urate Concentration: As the primary component, a higher concentration of urate ions directly increases the supersaturation level, thus promoting both nucleation and crystal growth.[2]

-

Calcium Concentration: Calcium ions are directly involved in the formation of this compound crystals. Studies on monosodium urate have shown that calcium can significantly enhance crystallization by promoting both nucleation and growth.[8] While calcium does not appear to form strong soluble complexes with urate anions, its presence is essential for the precipitation of calcium hydrogenurate hexahydrate.[9] In some contexts, calcium ions have been observed to slightly reduce the inhibitory effect of certain compounds on monosodium urate crystallization.[1]

Quantitative Data on this compound Formation

A study on the quaternary system of uric acid, calcium hydroxide (B78521), hydrochloric acid, and water provides specific thermodynamic data for the formation of calcium hydrogenurate hexahydrate (Ca(C₅H₃N₄O₃)₂ · 6H₂O).[9] The thermodynamic solubility products (Kₛ) for this salt at various temperatures were determined as follows:

| Temperature (K) | Temperature (°C) | pKₛ (± uncertainty) | Kₛ |

| 288 | 15 | 10.12 (± 0.07) | 7.59 x 10⁻¹¹ |

| 298 | 25 | 9.81 (± 0.09) | 1.55 x 10⁻¹⁰ |

| 310 | 37 | 9.28 (± 0.04) | 5.25 x 10⁻¹⁰ |

| 318 | 45 | 9.01 (± 0.03) | 9.77 x 10⁻¹⁰ |

Data sourced from: Škrtić, D., Marković, M., & Füredi-Milhofer, H. (1984). Precipitation and Solubility of Calcium Hydrogenurate Hexahydrate. Journal of Crystal Growth, 66(2), 431-440.[9]

These data indicate that the solubility of calcium hydrogenurate hexahydrate increases with temperature, which is a crucial consideration for in vitro experimental design.

Experimental Protocols for In Vitro Urate Crystal Formation

The following are generalized protocols for the in vitro formation of urate crystals, which can be adapted for the specific study of this compound.

Protocol for Preparation of Calcium Hydrogenurate Hexahydrate Crystals

This protocol is based on the methodology for establishing the precipitation diagram of calcium hydrogenurate hexahydrate.[9]

Materials:

-

Uric acid (C₅H₄N₄O₃)

-

Calcium hydroxide (Ca(OH)₂)

-

Hydrochloric acid (HCl)

-

Triply distilled water

-

Thermostated water bath

-

pH meter

-

Magnetic stirrer

Procedure:

-

Prepare a series of solutions with varying initial total concentrations of calcium and urate in the quaternary system: uric acid–calcium hydroxide–hydrochloric acid–water.

-

Adjust the pH of the solutions as required using HCl or Ca(OH)₂.

-

Age the solutions at a constant physiological temperature (e.g., 310 K or 37°C) for an extended period (e.g., 2 months) to ensure equilibrium is reached.

-

After aging, separate the precipitated solid phases from the supernatant by centrifugation or filtration.

-

Wash the collected crystals with triply distilled water and then with ethanol.

-

Dry the crystals at room temperature.

-

Characterize the resulting crystals using methods such as X-ray powder diffraction, infrared spectroscopy, and scanning electron microscopy to confirm the formation of calcium hydrogenurate hexahydrate.

General Protocol for In Vitro Urate Crystallization in a Synthetic Biological Fluid

This protocol is adapted from methods used to study the crystallization of various urate salts in synthetic urine or synovial fluid.[1]

Materials:

-

Uric acid

-

Sodium hydroxide (NaOH) for uric acid dissolution

-

Calcium chloride (CaCl₂)

-

Other salts to mimic the ionic composition of the biological fluid (e.g., NaCl, KCl, phosphates)

-

Buffer solution to maintain a stable pH (e.g., phosphate-buffered saline - PBS)

-

Magnetic stirrer and hot plate

-

Crystallization flask or multi-well plates

-

Spectrophotometer or turbidimeter to monitor crystallization kinetics

Procedure:

-

Prepare a Uric Acid Stock Solution: Dissolve a known amount of uric acid in water by adjusting the pH to approximately 10.7 with NaOH.[1]

-

Prepare a Synthetic Biological Fluid: Prepare a solution containing the desired concentrations of ions, including a specific concentration of calcium chloride. For studies mimicking urine, other components like urea, creatinine, and sulfates can be included. For synovial fluid simulation, components like hyaluronic acid and albumin can be added.[1] Ensure the solution is buffered to the desired physiological pH (e.g., 7.4).

-

Induce Crystallization:

-

In a crystallization flask maintained at a constant temperature (e.g., 37°C) with constant stirring, combine the synthetic biological fluid with the uric acid stock solution to achieve the target supersaturated concentration of urate.

-

The final pH of the solution should be adjusted to the desired experimental value.

-

-

Monitor Crystallization:

-

Crystallization can be monitored over time by measuring the turbidity of the solution using a spectrophotometer or by withdrawing aliquots at different time points, centrifuging to pellet the crystals, and measuring the remaining urate concentration in the supernatant.

-

-

Analyze Crystals: At the end of the experiment, the formed crystals can be collected, washed, and analyzed for their morphology and composition.

Caption: A generalized experimental workflow for in vitro urate crystallization.

Conclusion

The in vitro formation of this compound crystals is a complex process influenced by a delicate interplay of physicochemical factors. Supersaturation of urate and calcium ions is the fundamental prerequisite, with pH, temperature, and the presence of other ionic species playing crucial modulatory roles. While research has predominantly focused on monosodium urate, the principles of crystallization are broadly applicable. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to design and execute in vitro studies aimed at elucidating the specific mechanisms of this compound formation and for screening potential therapeutic inhibitors of urate crystallization. Further research into the specific kinetics and the role of biological macromolecules in this compound formation will be invaluable in advancing our understanding of urate-related pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. Factors influencing the crystallization of monosodium urate: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Crystallization of Monosodium Urate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uric acid and Urate in Urolithiasis: The Innocent Bystander, Instigator, and Perpetrator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. saudijournals.com [saudijournals.com]

- 6. The Role of Urate in Calcium Stone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nucleation of monosodium urate crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Precipitation and Solubility of Calcium Hydrogenurate Hexahydrate - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Calcium Urate in Biological Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium urate in various aqueous and biological buffer systems. Understanding the physicochemical properties of this compound is critical for research into crystal-associated arthropathies, such as gout, and for the development of therapeutic interventions. This document details the factors influencing solubility, presents quantitative data, and outlines the experimental protocols for its determination.

Introduction

This compound, a salt formed from calcium ions and uric acid, is a crystalline compound of significant biological interest. While less common than monosodium urate, this compound crystals can be found in pathological deposits and are implicated in certain forms of urolithiasis and crystal arthritis. The solubility of this compound is a crucial parameter governing its precipitation and dissolution in biological fluids. This guide explores the key determinants of this compound solubility and provides a detailed summary of the available scientific data.

Factors Influencing this compound Solubility

The solubility of this compound is not a fixed value but is highly dependent on the physicochemical properties of the surrounding medium. The primary factors affecting its solubility include:

-

pH: The pH of the solution plays a pivotal role in the equilibrium between uric acid and its urate salts. The solubility of urate salts, including this compound, is generally at its minimum between pH 7.0 and 10.0, and it increases as the pH becomes more acidic or more alkaline[1]. This is due to the different ionic species of urate present at various pH levels[2].

-

Temperature: Temperature has a significant impact on urate solubility. Lower temperatures tend to decrease the solubility of urate salts, which may explain the predilection for crystal deposition in cooler, peripheral joints in conditions like gout[1][2]. Conversely, an increase in temperature generally leads to an increase in the solubility of calcium hydrogenurate hexahydrate[3].

-

Ionic Strength and Composition: The presence of other ions in the solution can significantly affect this compound solubility. For instance, physiological concentrations of sodium chloride have been shown to decrease the solubility of sodium urate to less than 10% of its value in a salt-free solution[1]. While specific data for this compound in various buffers is limited, it is expected that the ionic strength and the specific ions present in buffers like Phosphate-Buffered Saline (PBS) and Tris-HCl will influence solubility.

-

Presence of Macromolecules: Biological fluids contain various macromolecules that can interact with urate and its salts. For example, human albumin has been shown to increase urate solubility[1][2]. This interaction is a critical consideration when extrapolating in vitro solubility data to complex biological environments like synovial fluid.

Quantitative Solubility Data

The most comprehensive quantitative data available is for calcium hydrogenurate hexahydrate (Ca(HU)₂ · 6H₂O), a specific form of this compound. The thermodynamic solubility product (K_s) is defined as K_s = a(Ca²⁺) · a²(HU⁻), where 'a' represents the activity of the respective ions.

Table 1: Thermodynamic Solubility Products (pK_s) of Calcium Hydrogenurate Hexahydrate at Different Temperatures

| Temperature (K) | Temperature (°C) | pK_s (± uncertainty) |

| 288 | 15 | 10.12 ± 0.07 |

| 298 | 25 | 9.81 ± 0.09 |

| 310 | 37 | 9.28 ± 0.04 |

| 318 | 45 | 9.01 ± 0.03 |

Data sourced from Babić-Ivančić et al.[3]

Table 2: Experimental Solubility Data for Calcium Hydrogenurate Hexahydrate at 37°C (310 K)

| System No. | Equilibrium Urate Conc. (mmol dm⁻³) | Equilibrium Ca²⁺ Conc. (mmol dm⁻³) | Equilibrium pH | Ionic Strength (mmol dm⁻³) |

| 1 | 1.15 | 0.58 | 7.37 | 3.52 |

| 2 | 1.28 | 0.64 | 7.28 | 3.89 |

| 3 | 1.48 | 0.74 | 7.18 | 4.49 |

| 7 | 1.12 | 0.56 | 7.40 | 3.41 |

| 14 | 1.50 | 0.53 | 7.10 | 4.14 |

| 19 | 1.00 | 0.80 | 7.22 | 4.40 |

Data represents a selection from equilibrated systems in various aqueous solutions (water, uric acid, and calcium chloride solutions) as reported by Babić-Ivančić et al.[3]

Experimental Protocols

The following section details a typical experimental protocol for determining the solubility of this compound, based on the methodology described in the literature[3].

Preparation of Calcium Hydrogenurate Hexahydrate Crystals

-

Prepare a stock solution of uric acid in water with the addition of hydrochloric acid and calcium hydroxide.

-

Age the solution for an extended period (e.g., 2 months) at a physiological temperature (310 K) to allow for the precipitation of calcium hydrogenurate hexahydrate.

-

Identify the resulting precipitates using methods such as X-ray powder diffraction, infrared spectroscopy, and scanning electron microscopy to confirm the presence of Ca(HU)₂ · 6H₂O.

Solubility Determination

-

Equilibration:

-

Introduce a known amount of the prepared calcium hydrogenurate hexahydrate crystals into the desired biological buffer (e.g., PBS, Tris-HCl) or aqueous solution.

-

Shake the suspension in a thermostated water bath at the desired temperature (e.g., 288, 298, 310, or 318 K).

-

The equilibration time will depend on the temperature and pH, ranging from 3 to 24 hours[3]. Preliminary kinetic experiments are recommended to determine the time required to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, separate the solid phase from the supernatant by filtration or centrifugation.

-

Measure the pH of the supernatant.

-

Determine the total concentration of soluble urate in the supernatant using spectrophotometry (e.g., at a wavelength of 285 nm).

-

Determine the total concentration of soluble calcium in the supernatant using atomic absorption spectroscopy or a Ca-selective electrode.

-

-

Calculation of Solubility Product:

-

Use the experimentally determined concentrations of urate and calcium, along with the pH and known dissociation constants for uric acid and water at the experimental temperature, to calculate the ionic strength of the solution.

-

Employ an iterative procedure to calculate the activity of the ionic species.

-

Finally, calculate the thermodynamic solubility product (K_s) for calcium hydrogenurate hexahydrate.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Affecting this compound Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a complex, multifactorial property crucial for understanding its behavior in biological systems. This guide has summarized the key factors influencing its solubility, provided available quantitative data for calcium hydrogenurate hexahydrate, and detailed the experimental protocols for its determination. For drug development professionals and researchers, a thorough understanding of these principles is essential for designing effective strategies to prevent or treat pathological conditions associated with this compound crystallization. Further research is warranted to elucidate the solubility of this compound in a wider range of standardized biological buffers to more closely mimic physiological conditions.

References

A Technical Guide to the Synthesis and Characterization of Calcium Urate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Calcium urate is a salt of uric acid that plays a significant role in the formation of certain types of urinary calculi (kidney stones).[1][2] While found in biological systems, often in conjunction with calcium oxalate (B1200264) and uric acid, the synthesis of pure this compound monohydrate in a laboratory setting is not extensively documented.[3][4] This guide provides a proposed methodology for its synthesis based on established chemical principles and details the comprehensive characterization techniques required to verify its structure and purity. Understanding the synthesis and properties of this compound monohydrate is crucial for research into the pathophysiology of gout and urolithiasis, and for the development of therapeutic interventions.

Proposed Synthesis of this compound Monohydrate

Experimental Protocol

Objective: To synthesize this compound monohydrate (Ca(C₅H₃N₄O₃)₂·H₂O) via a controlled precipitation reaction.

Materials:

-

Uric Acid (C₅H₄N₄O₃)

-

Sodium Hydroxide (NaOH), 1N solution

-

Calcium Chloride (CaCl₂), anhydrous

-

Deionized Water

-

Hydrochloric Acid (HCl), 1N solution (for pH adjustment)

-

pH meter

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Preparation of Sodium Urate Solution:

-

Dissolve 8 g of uric acid in 1,600 mL of deionized water by adding 49 mL of 1N NaOH while stirring continuously at 60°C.[5] This creates a soluble monosodium urate solution.

-

Adjust the pH of the solution to approximately 7.2 using 1N HCl.[5] This ensures the urate is in a suitable ionic state for reaction.

-

-

Preparation of Calcium Chloride Solution:

-

In a separate beaker, prepare a 0.5 M solution of calcium chloride by dissolving the appropriate mass of anhydrous CaCl₂ in deionized water.

-

-

Precipitation Reaction:

-

Slowly add the calcium chloride solution dropwise to the warm sodium urate solution while maintaining vigorous stirring.

-

The formation of a white precipitate (this compound) should be observed.

-

Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion and to promote crystal growth.

-

-

Isolation and Purification:

-

Allow the solution to cool to room temperature. For enhanced crystal formation, the mixture can be refrigerated at 4-5°C overnight.[5]

-

Separate the precipitate from the supernatant by vacuum filtration.

-

Wash the collected crystals several times with cold deionized water to remove any soluble impurities, such as sodium chloride (NaCl).

-

Dry the purified crystals in an oven at a low temperature (e.g., 40-50°C) to constant weight to yield this compound monohydrate.

-

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound Monohydrate.

Characterization of this compound Monohydrate

Comprehensive characterization is essential to confirm the identity, purity, and crystalline structure of the synthesized product. The following techniques are standard for the analysis of crystalline materials, including those found in urinary calculi.[6][7]

Diagram of the Characterization Workflow:

Caption: Logical workflow for the characterization of synthesized crystals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: FTIR spectroscopy is used to identify the functional groups present in the sample. A small amount of the dried crystal powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Expected Data: The FTIR spectrum is expected to show characteristic absorption bands for the urate ion and water of hydration.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3500 - 3200 | O-H stretching vibrations of water molecules | [8] |

| ~1650 | C=O stretching vibration of the urate ion | [8] |

| ~1430 | C-N stretching vibration of the urate ion | [8] |

Note: These peak positions are based on spectra of urate-containing compounds and may shift slightly for this compound monohydrate.

X-Ray Diffraction (XRD)

Protocol: Powder XRD is the definitive method for determining the crystalline phase and structure of the material. The powdered sample is placed on a sample holder and scanned with an X-ray beam over a range of 2θ angles. The resulting diffraction pattern is a fingerprint of the crystal structure.

Expected Data: The XRD pattern will consist of a series of peaks at specific 2θ angles, corresponding to the lattice planes of the this compound monohydrate crystal structure. While a reference pattern for pure this compound monohydrate is not readily available, the analysis would confirm the crystallinity of the sample and allow for comparison with known phases like uric acid or calcium oxalate monohydrate to ensure phase purity.[3][9][10]

| Compound (for reference) | Crystal System | Prominent 2θ Peaks (Cu Kα) | Reference |

| Uric Acid (Anhydrous) | Monoclinic | Varies by polymorph | [10][11] |

| Whewellite (CaC₂O₄·H₂O) | Monoclinic | ~14.9°, 24.3°, 30.0° | [10][12] |

Thermogravimetric Analysis (TGA)

Protocol: TGA measures the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). This technique is used to determine thermal stability and quantify the water of hydration.

Expected Data: The TGA curve for this compound monohydrate is expected to show distinct mass loss steps. The first step corresponds to the loss of the water molecule, followed by the decomposition of the anhydrous this compound at higher temperatures. This behavior is analogous to the well-characterized decomposition of calcium oxalate monohydrate.[13][14]

| Temperature Range (°C) | Process | Theoretical Mass Loss (%) |

| ~100 - 200 | Dehydration: Loss of H₂O | ~4.5% |

| > 400 | Decomposition of anhydrous this compound | Varies |

Note: The theoretical mass loss for dehydration is calculated for the presumed formula Ca(C₅H₃N₄O₃)₂·H₂O. Decomposition temperatures are estimates.

Scanning Electron Microscopy (SEM)

Protocol: SEM is used to visualize the morphology and size of the synthesized crystals. A small amount of the powder is mounted on a stub using conductive tape and sputter-coated with a conductive material (e.g., gold) to prevent charging. The sample is then imaged using a focused beam of electrons.

Expected Data: SEM images will reveal the shape and surface features of the this compound monohydrate crystals. While monosodium urate crystals are typically needle-shaped, the morphology of this compound may differ and this analysis would provide the first direct visualization of the synthesized material.[15] This technique is crucial for comparing synthetic crystals to those observed in biological samples.

References

- 1. merckmanuals.com [merckmanuals.com]

- 2. amub-ulb.be [amub-ulb.be]

- 3. Study of calcium oxalate monohydrate of kidney stones by X-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. The Crystallization of Monosodium Urate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of calcium oxalate (mono- and dihydrate) in mixtures with magnesium ammonium phosphate or uric acid: the use of simultaneous thermal analysis in urinary calculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. h-and-m-analytical.com [h-and-m-analytical.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. researchgate.net [researchgate.net]

The Role of Calcium Urate in the Pathogenesis of Kidney Stones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of calcium urate in the pathogenesis of kidney stones, with a particular focus on its interplay with calcium oxalate (B1200264), the most common component of renal calculi. This document provides a comprehensive overview of the current understanding of the physicochemical and biological mechanisms involved, detailed experimental protocols for further research, and a summary of relevant quantitative data.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of the key parameters related to this compound and kidney stone formation.

Table 1: Prevalence of Uric Acid and its Salts in Calcium Oxalate Kidney Stones

| Study/Region | Total Stones Analyzed | Prevalence of Mixed Calcium Oxalate and Uric Acid/Urate Stones (%) | Analytical Method(s) Used | Reference |

| North India | 1050 | 2.76% (mixed pattern) | Not Specified | [1] |

| North India | 58 | 44% (Calcium Oxalate + Uric Acid) | FTIR Spectroscopy | [2] |

| Eastern Anatolia, Turkey | 300 | 11.3% (Uric Acid + Calcium Oxalate Monohydrate) | X-ray Diffraction | [3][4] |

| General Population | N/A | ~5% | Not Specified | [5] |

| Brazil | 56 | 39% (multi-composed with uric acid and/or calcium phosphate) | X-ray Diffraction | [1] |

Table 2: Physicochemical Properties and Kinetic Data

| Parameter | Value | Conditions | Reference |

| Solubility Product (Ksp) of Calcium Hydrogenurate Hexahydrate | Least soluble among tested urate salts | 37 °C | [6] |

| Effect of Sodium Urate on Calcium Oxalate Nucleation | Precipitation detected within 10 min (vs. 50 min without urate) | Metastable supersaturated solution, solid to liquid ratio of 0.1 mM or more | [7] |

| Effect of Dissolved Urate on Calcium Oxalate Crystallization | Decreased median metastable limit from 125 to 66 µmol of oxalate | Human urine, median urate concentration increased from 2.2 to 6.2 mmol/l | [8] |

| Calcium Oxalate Monohydrate (COM) Crystallization Rate Induced by Uric Acid Crystals | 3.3 µg/h/mg uric acid | Flow system with synthetic urine | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation into the role of this compound in nephrolithiasis.

In Vitro Crystallization Assay: Heterogeneous Nucleation of Calcium Oxalate by Monosodium Urate

This protocol is designed to assess the potential of monosodium urate (MSU) crystals to act as a nidus for calcium oxalate (CaOx) crystallization.

Materials:

-

Sodium cacodylate buffer (5 mM, pH adjusted to 5.7 and 6.7)

-

Sodium chloride (NaCl) for ionic strength adjustment to 0.15 M

-

Calcium chloride (CaCl2)

-

Sodium oxalate (Na2C2O4)

-

[14C]-labeled sodium oxalate (for radiotracer analysis)

-

Monosodium urate (MSU) crystals

-

Uric acid crystals (as a control)

-

0.22 µm Millipore filters

-

Scintillation counter

Procedure:

-

Preparation of Metastable CaOx Solution:

-

Prepare a standard solution of 5 mM sodium cacodylate buffer, with ionic strength adjusted to 0.15 with NaCl, at both pH 5.7 and 6.7.

-

To this buffer, add CaCl2 and Na2C2O4 to achieve a final concentration that is metastably supersaturated with respect to calcium oxalate. A typical activity product of Ca2+ and oxalate is 1.57 x 10⁻⁸ M².

-

Add a trace amount of [14C]-labeled sodium oxalate to the solution for monitoring CaOx precipitation.

-

Confirm the metastability of the solution by ensuring no spontaneous precipitation occurs during the experimental timeframe.

-

-

Seeding with Urate Crystals:

-

Divide the metastable CaOx solution into experimental and control groups.

-

To the experimental groups, add varying concentrations of MSU crystals (e.g., 0.1-5 mg/mL).

-

To a control group, add uric acid crystals in the same concentrations.

-

Maintain a control group with no added crystals.

-

Incubate all solutions at 37°C with gentle stirring.

-

-

Monitoring Crystallization:

-

At various time points (e.g., 0, 1, 2, 4, 6 hours), withdraw aliquots from each suspension.

-

Immediately filter the aliquots through 0.22 µm Millipore filters.

-

Measure the radioactivity of the filtrate using a scintillation counter. A decrease in filtrate radioactivity indicates the precipitation of [14C]-labeled calcium oxalate.

-

-

Data Analysis:

-

Calculate the percentage decrease in filtrate radioactivity over time for each condition.

-

Compare the rate of CaOx precipitation in the presence of MSU crystals to that in the presence of uric acid crystals and the unseeded control.

-

Expected Outcome:

A more rapid decrease in filtrate radioactivity in the presence of MSU crystals compared to the controls would indicate that MSU promotes the heterogeneous nucleation of calcium oxalate.

Animal Model: Hyperuricosuric Calcium Oxalate Nephrolithiasis in Rats

This protocol describes the induction of hyperuricosuria and subsequent calcium oxalate stone formation in a rat model to study the pathogenic mechanisms in vivo.

Materials:

-

Male Sprague-Dawley rats (6 weeks old)

-

Standard rat chow

-

Ethylene (B1197577) glycol (EG)

-

Ammonium (B1175870) chloride (NH4Cl)

-

Metabolic cages for 24-hour urine collection

-

Analytical equipment for urine and serum biochemistry (calcium, oxalate, uric acid, creatinine)

-

Histology equipment (for kidney sectioning and staining)

Procedure:

-

Induction of Hyperoxaluria and Acidosis:

-

Acclimatize rats for one week with free access to standard chow and drinking water.

-

Divide the rats into a control group and an experimental group.

-

The control group continues to receive standard chow and drinking water.

-

The experimental group receives drinking water supplemented with 0.8% ethylene glycol and 1.0% ammonium chloride to induce hyperoxaluria and metabolic acidosis, respectively. This combination promotes the formation of calcium oxalate crystals.

-

-

Induction of Hyperuricosuria (in a separate or combined model):

-

To specifically induce hyperuricosuria, feed rats a diet supplemented with uric acid (e.g., 2-3% by weight) for a designated period. This can be done in conjunction with the EG/NH4Cl treatment to create a hyperuricosuric calcium oxalate stone model.

-

-

Monitoring and Sample Collection:

-

House the rats in metabolic cages for 24-hour urine collection at baseline and at regular intervals throughout the study (e.g., weekly).

-

Measure urine volume, pH, and concentrations of calcium, oxalate, uric acid, and creatinine.

-

Collect blood samples at the end of the study to measure serum levels of creatinine, calcium, and uric acid.

-

-

Histopathological Analysis:

-

At the end of the experimental period (e.g., 4-8 weeks), euthanize the rats.

-

Perfuse and harvest the kidneys.

-

Fix one kidney in 10% neutral buffered formalin for histological analysis.

-

Embed the kidney in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and von Kossa stain to identify calcifications.

-

The other kidney can be processed for other analyses, such as crystal quantification or molecular studies.

-

-

Data Analysis:

-

Compare the urinary and serum biochemical parameters between the control and experimental groups.

-

Quantify the extent of crystal deposition in the kidney sections.

-

Correlate the levels of urinary uric acid with the severity of calcium oxalate crystal deposition.

-

Expected Outcome:

The experimental group is expected to develop hyperuricosuria (if supplemented with uric acid), hyperoxaluria, and subsequently, calcium oxalate crystal deposition and stone formation in the kidneys, providing a model to study the pathological processes.

Signaling Pathways and Molecular Mechanisms

Uric acid and its crystalline form, monosodium urate, can induce inflammatory responses in renal tubular epithelial cells, contributing to the pathogenesis of kidney stones. A key signaling pathway implicated is the NF-κB pathway.

Uric Acid-Induced NF-κB Activation in Renal Tubular Epithelial Cells

Uric acid can enter renal tubular cells through urate transporters. Inside the cell, it can trigger a cascade of events leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, such as those for cytokines and chemokines (e.g., TNF-α, MCP-1, and RANTES).[10][11][12][13][14] This inflammatory environment can contribute to renal injury and promote the adhesion and retention of crystals, further exacerbating stone formation.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of crystalline monosodium urate on the crystallisation of calcium oxalate in whole human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. ne-urology.com [ne-urology.com]

- 6. mdpi.com [mdpi.com]

- 7. Sodium urate accelerates precipitation of calcium oxalate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of urate on calcium oxalate crystallization in human urine: evidence for a promotory role of hyperuricosuria in urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prevalence of Monosodium Urate (MSU) Deposits in Cadavers Detected by Dual-Energy Computed Tomography (DECT) [mdpi.com]

- 10. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway | PLOS One [journals.plos.org]

- 12. Uric acid induces renal inflammation via activating tubular NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide on the Deposition of Coexistent Monosodium Urate and Calcium Pyrophosphate Crystals in Synovial Fluid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The deposition of crystals within synovial fluid is a hallmark of several inflammatory arthritides. While gout, caused by monosodium urate (MSU) crystals, and calcium pyrophosphate deposition (CPPD) disease, caused by calcium pyrophosphate (CPP) crystals, are well-recognized entities, the concurrent presence of both crystal types in a single joint—a condition known as mixed crystal arthropathy—presents a more complex diagnostic and therapeutic challenge. This guide provides a comprehensive technical overview of the pathophysiology, diagnostic methodologies, and inflammatory sequelae associated with the co-deposition of MSU and CPP crystals in synovial fluid. It is designed to serve as a resource for researchers, scientists, and professionals involved in the development of novel diagnostics and therapeutics for crystal-induced arthropathies.

Introduction: The Phenomenon of Mixed Crystal Deposition

Crystal-induced arthritis is a common cause of joint inflammation. Gout is characterized by the deposition of MSU crystals, while CPPD disease is associated with the presence of CPP crystals. Although often considered distinct clinical entities, a notable subset of patients presents with the coexistence of both MSU and CPP crystals within the same synovial fluid sample.[1][2] This phenomenon of mixed crystal arthropathy is found in approximately 2.5% of all crystal-positive synovial fluid analyses.[1][3][4] The presence of both crystal types can complicate diagnosis and may suggest overlapping pathogenic mechanisms. Factors favoring the deposition of one crystal type may also predispose the joint to the formation of others.[5]

Pathophysiology of Mixed Crystal Formation

The precise mechanisms underlying the co-deposition of MSU and CPP crystals are not fully elucidated but are thought to involve a combination of systemic and local factors.

-

Supersaturation: The formation of any crystal is predicated on the supersaturation of its constituent ions in the local microenvironment. For MSU crystals, this is driven by hyperuricemia. For CPP crystals, it is linked to elevated levels of extracellular inorganic pyrophosphate.

-

Nucleation: The initiation of crystal formation, or nucleation, can be a spontaneous event or can be facilitated by the presence of a template. It has been proposed that one crystal type may act as a nidus for the formation of the other.[5] For instance, the deposition of MSU crystals could create a favorable environment for the subsequent precipitation of CPP crystals.[5]

-

Local Joint Environment: Degenerative changes within the joint, such as those seen in osteoarthritis, are associated with an increased prevalence of both MSU and CPP crystal deposition.[6][7] Cartilage degradation may expose nucleation sites and alter the biochemical milieu of the synovial fluid, promoting crystal formation.

Quantitative Analysis of Synovial Fluid in Crystal Arthropathies

Synovial fluid analysis remains the gold standard for the diagnosis of crystal-induced arthritides. The table below summarizes key quantitative findings in synovial fluid from patients with no crystals, MSU crystals alone, CPP crystals alone, and mixed crystal deposition.

| Parameter | No Crystals | MSU Crystals Only | CPP Crystals Only | Coexistent MSU & CPP Crystals |

| Leukocyte Count (cells/µL) | < 200 (Normal)[8] | 200 - >50,000[3][9] | 60 - >50,000[3][10] | Often high (>20,000)[1] |

| Polymorphonuclear Cells (%) | < 25% (Normal)[8] | > 90% in acute flares[9] | > 90% in acute flares[10] | Predominantly neutrophilic[1] |

| IL-1β (pg/mL) | Low/Undetectable | Elevated | Elevated | Expected to be elevated |

| IL-6 (pg/mL) | Low/Undetectable | Elevated | Elevated | Expected to be elevated |

| IL-8 (pg/mL) | Low/Undetectable | Elevated | Elevated | Expected to be elevated |

| TNF-α (pg/mL) | Low/Undetectable | Elevated | Elevated | Expected to be elevated |

Note: Cytokine levels are generally elevated in inflammatory crystal arthropathies compared to normal or osteoarthritic synovial fluid. Direct comparative studies on cytokine profiles in mixed crystal arthropathy are limited; the expectation of elevated levels is based on the known pro-inflammatory nature of both MSU and CPP crystals.

Experimental Protocols for Crystal Identification and Analysis

Accurate identification of synovial fluid crystals is paramount for diagnosis. The following are detailed protocols for the most common and essential techniques.

Compensated Polarized Light Microscopy (CPLM)

This is the cornerstone for identifying MSU and CPP crystals.[11][12]

Protocol:

-

Sample Preparation: Place a small drop of fresh, anticoagulated synovial fluid onto a clean glass microscope slide. Cover with a coverslip and seal the edges with nail polish to prevent drying.

-

Microscope Setup:

-

Use a light microscope equipped with two polarizing filters (a polarizer and an analyzer) and a first-order red compensator.

-

Engage the polarizer and rotate the analyzer until the field of view is maximally dark (crossed polarizers).

-

-

Crystal Identification (without compensator): Scan the slide under low and high power. Birefringent crystals will appear bright against the dark background.

-

Crystal Differentiation (with compensator):

-

Insert the first-order red compensator. The background will appear magenta.

-

Align the long axis of a crystal with the slow vibration axis of the compensator (usually marked on the compensator).

-

MSU Crystals: Appear yellow when parallel to the slow axis and blue when perpendicular. They are typically needle-shaped and strongly negatively birefringent.

-

CPP Crystals: Appear blue when parallel to the slow axis and yellow when perpendicular. They are typically rhomboid or rod-shaped and are weakly positively birefringent.

-

Alizarin Red S Staining for Calcium-Containing Crystals

This stain is used to screen for calcium-containing crystals, including CPP and basic calcium phosphate (B84403) (BCP) crystals, which may be missed by CPLM.[6]

Protocol:

-

Reagent Preparation: Prepare a 2% (w/v) solution of Alizarin Red S in distilled water. Adjust the pH to 4.1-4.3 with 0.1% ammonium (B1175870) hydroxide.

-

Staining:

-

Place a drop of synovial fluid on a microscope slide.

-

Add an equal volume of the Alizarin Red S working solution and mix gently with the corner of a coverslip.

-

Cover with a coverslip.

-

-

Microscopy: Examine under a standard light microscope. Calcium-containing crystals will stain a characteristic orange-red color.

Advanced Analytical Techniques

For research purposes, more advanced techniques can provide detailed structural and elemental information.

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of crystal morphology.

-

Protocol Outline: Synovial fluid is centrifuged, and the pellet is washed and dehydrated through a series of ethanol (B145695) concentrations. The dried pellet is then mounted on a stub, sputter-coated with a conductive metal (e.g., gold), and imaged.

-

-

Energy Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM to determine the elemental composition of the crystals, confirming the presence of sodium and urate in MSU, and calcium and phosphorus in CPP.

Inflammatory Signaling Pathways in Mixed Crystal Arthropathy

Both MSU and CPP crystals are potent activators of the innate immune system, leading to the production of pro-inflammatory cytokines.[5][6] While they trigger many of the same pathways, there are also distinct cellular responses. In a mixed crystal environment, it is plausible that these pathways are activated simultaneously, potentially leading to a synergistic or amplified inflammatory response.

Key Signaling Events:

-

Crystal Phagocytosis: Synovial fluid-resident macrophages and infiltrating neutrophils phagocytose MSU and CPP crystals.

-

NLRP3 Inflammasome Activation: Intracellular crystals can lead to lysosomal damage and the release of cathepsins, which, along with other signals like potassium efflux, activates the NLRP3 inflammasome.[11]

-

Caspase-1 Activation and IL-1β Cleavage: The activated inflammasome cleaves pro-caspase-1 to its active form, which in turn cleaves pro-IL-1β into its mature, secreted form.

-

MAPK and NF-κB Activation: Crystal interaction with cell surface receptors (like Toll-like receptors) and intracellular signaling cascades activate MAPK and NF-κB pathways.[6] These pathways drive the transcription of numerous pro-inflammatory genes, including those for IL-1β, TNF-α, IL-6, and IL-8.[3]

The co-presence of MSU and CPP crystals likely leads to a robust and sustained activation of these pathways in resident and infiltrating immune cells.

Experimental Models for Studying Mixed Crystal Arthropathy

In vitro and in vivo models are crucial for dissecting the mechanisms of crystal-induced inflammation and for testing novel therapeutic agents.

In Vitro Co-stimulation Model

This model allows for the study of the direct cellular response to the simultaneous presence of both crystal types.

Protocol:

-

Cell Culture: Culture primary human synovial fibroblasts or a monocytic cell line (e.g., THP-1) in appropriate media.

-

Priming (for monocytes): Prime THP-1 cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) to differentiate them into macrophage-like cells. A second priming signal, such as lipopolysaccharide (LPS), may be used to upregulate pro-IL-1β expression.

-

Crystal Stimulation: Prepare sterile, endotoxin-free MSU and CPP crystals. Add crystals individually or in combination to the cell cultures at various concentrations (e.g., 25-200 µg/mL).

-

Analysis: After a defined incubation period (e.g., 6-24 hours), collect the cell culture supernatant and cell lysates.

-

Supernatant: Analyze for secreted cytokines (IL-1β, IL-6, IL-8, TNF-α) using ELISA.

-

Cell Lysates: Analyze for the activation of signaling proteins (e.g., phosphorylated forms of MAPKs, NF-κB subunits) by Western blotting.

-

In Vivo Mixed Crystal-Induced Arthritis Model

While animal models for individual crystal-induced arthritis are well-established, a specific model for mixed crystal arthropathy is less commonly described. However, a model can be adapted from existing protocols. The murine air pouch model or intra-articular injection model are suitable.

Protocol (Murine Air Pouch Model Adaptation):

-

Air Pouch Formation: Inject sterile air subcutaneously on the dorsum of a mouse to create an air pouch. Re-inject air as needed to maintain the pouch over several days. This creates a synovial-like lining.

-

Crystal Injection: Prepare a sterile suspension of MSU and CPP crystals in saline. Inject a combination of both crystal types (e.g., 0.5 mg of each) into the air pouch.

-

Analysis: At various time points post-injection (e.g., 4, 12, 24 hours):

-

Lavage: Collect the exudate from the air pouch by washing with sterile saline.

-

Cell Count: Perform a total and differential leukocyte count on the lavage fluid.

-

Cytokine Analysis: Measure cytokine concentrations in the lavage fluid by ELISA.

-

Histology: Harvest the air pouch membrane for histological analysis of the inflammatory infiltrate.

-

Conclusion and Future Directions

The co-deposition of MSU and CPP crystals in synovial fluid represents a distinct inflammatory condition that warrants further investigation. For researchers and drug development professionals, understanding the nuances of mixed crystal arthropathy is critical for the development of targeted diagnostics and therapeutics. Future research should focus on:

-

Defining the specific cytokine and chemokine signature of mixed crystal arthropathy to identify potential biomarkers.

-

Elucidating the potential for synergistic or unique signaling pathway activation by the co-presence of MSU and CPP crystals.

-

Developing and validating robust animal models of mixed crystal-induced arthritis to facilitate pre-clinical testing of novel anti-inflammatory agents.

-

Investigating whether the presence of mixed crystals correlates with disease severity or a different clinical phenotype compared to single crystal arthropathies.

By addressing these key areas, the scientific and medical communities can move towards a more precise understanding and effective management of this complex form of crystal-induced arthritis.

References

- 1. P036 Patient with mixed crystal arthropathy with new myelodysplastic syndrome diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammatory microcrystals stimulate interleukin-6 production and secretion by human monocytes and synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. Monosodium urate and calcium pyrophosphate dihydrate (CPPD) crystals, inflammation, and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal arthropathy - Wikipedia [en.wikipedia.org]

- 7. A Novel 3D-Synovium-Immune Microenvironment Mimics Macrophage-Synovial Fibroblast Interactions in Inflammatory Arthropathies - ACR Meeting Abstracts [acrabstracts.org]

- 8. mdpi.com [mdpi.com]

- 9. Signaling mechanisms involved in crystal-induced tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal-Induced Arthritis | AMBOSS Rotation Prep [resident360.amboss.com]

- 11. clinmedjournals.org [clinmedjournals.org]

- 12. Inflammatory Potential of Four Different Phases of Calcium Pyrophosphate Relies on NF-κB Activation and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of Calcium Urate with Renal Tubular Cells: A Technical Guide

Disclaimer: Direct experimental research on the interaction of calcium urate crystals with renal tubular cells is limited in publicly available literature. This guide synthesizes findings from extensive research on calcium oxalate (B1200264) and uric acid/urate crystals, which are chemically related and co-occur in renal pathologies. The mechanisms detailed herein are presented as a robust, evidence-based model for the likely interactions of this compound crystals.

Introduction

The deposition of crystalline structures within the renal tubules is a key pathological event leading to kidney injury, inflammation, and the progression to chronic kidney disease. While calcium oxalate (CaOx) and uric acid are the most studied components of kidney stones, mixed stones containing calcium and urate are also clinically significant.[1] this compound crystals, though less common as the primary component, are relevant in the context of hyperuricosuric calcium nephrolithiasis, where elevated uric acid levels promote the crystallization of calcium-containing stones.[1][2]

This technical guide provides an in-depth overview of the cellular and molecular interactions between crystalline deposits and renal tubular epithelial cells, drawing upon the wealth of data from CaOx and urate crystal studies to build a comprehensive picture of the likely effects of this compound. The interaction is a multifaceted process initiating with crystal adhesion to the cell surface, followed by cellular injury, a robust inflammatory response, and ultimately, cell death and tissue remodeling.[3] Key mechanisms involved include the production of reactive oxygen species (ROS), activation of the NLRP3 inflammasome, and the triggering of various cell death pathways.[4][5]

This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pathophysiology of crystal-induced nephropathy.

Mechanisms of Cellular Injury

The interaction between crystals and renal tubular cells initiates a cascade of injurious events. The physical properties of the crystals, such as size and shape, significantly influence the degree of cytotoxicity.[6][7][8]

Oxidative Stress

A primary and immediate response of renal tubular cells to crystal exposure is the generation of reactive oxygen species (ROS).[5] This oxidative stress is a central driver of subsequent pathology.

-

ROS Production: Both calcium oxalate and uric acid crystals stimulate NADPH oxidase-dependent ROS production.[4] This leads to lipid peroxidation of the cell membrane, mitochondrial damage, and DNA damage.[5]

-

Consequences: The surge in ROS contributes to the activation of pro-inflammatory signaling pathways and directly causes cellular damage, leading to cell death via apoptosis or necrosis.[4][7]

Lysosomal and Membrane Disruption

Following adhesion, crystals are often internalized by renal tubular cells through endocytosis.[3]

-

Internalization: Nano-sized crystals, in particular, are readily internalized and trafficked to lysosomes.[8]

-

Lysosomal Damage: Within the lysosome, the crystalline structures can cause physical damage, leading to lysosomal membrane permeabilization. This releases lysosomal proteases, such as cathepsins, into the cytoplasm, triggering cell death pathways.

-

Membrane Rupture: Larger, sharp-edged crystals can cause direct physical damage to the plasma membrane, leading to a loss of cellular integrity and necrotic cell death.[9][10]

Inflammatory Response and Key Signaling Pathways

Crystal deposition in the renal tubules provokes a sterile inflammatory response that is critical in the pathogenesis of both acute and chronic kidney injury.[4][11]

The NLRP3 Inflammasome

A central hub for sensing crystal-induced danger is the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of renal cells.[12] Its activation is a two-step process.

-

Priming (Signal 1): Initial crystal interaction or the resulting cellular stress leads to the activation of the NF-κB signaling pathway. This upregulates the transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β).[12]

-

Activation (Signal 2): A variety of stimuli resulting from crystal-induced damage, including potassium efflux, lysosomal cathepsin release, and ROS production, trigger the assembly of the NLRP3 inflammasome complex. This complex then activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[12]

The secretion of IL-1β and IL-18 recruits immune cells, such as neutrophils and macrophages, to the site of injury, amplifying the inflammatory cascade and contributing to tissue damage and fibrosis.[4]

Other Pro-inflammatory Pathways

In addition to the NLRP3 inflammasome, other signaling cascades contribute to the inflammatory milieu.

-

Mitogen-Activated Protein Kinases (MAPKs): Uric acid has been shown to activate p38 MAPK and ERK1/2 pathways, which are involved in the production of various inflammatory mediators.[4]

-

Chemokine Production: Injured renal tubular cells release chemokines like Monocyte Chemoattractant Protein-1 (MCP-1), which recruits monocytes and macrophages to the interstitium, further perpetuating inflammation and leading to fibrosis.[13]

Cell Death Pathways

Crystal-induced injury can trigger several forms of regulated and unregulated cell death, each contributing to the loss of tubular function and the progression of kidney disease.

-

Apoptosis: At lower concentrations or with smaller crystals, programmed cell death (apoptosis) is often initiated.[8] This is a controlled process designed to eliminate damaged cells without inducing a strong inflammatory response.

-

Necrosis/Necroptosis: Higher crystal concentrations or direct physical injury can lead to necrosis, an uncontrolled form of cell death that releases intracellular contents (Damage-Associated Molecular Patterns or DAMPs), provoking a strong inflammatory reaction.[8] Necroptosis is a form of programmed necrosis that can also be triggered by crystal interactions.

-

Pyroptosis: This is a highly inflammatory form of programmed cell death dependent on caspase-1 activation by the inflammasome. The cleavage of Gasdermin D by caspase-1 leads to pore formation in the cell membrane, cell lysis, and the release of mature IL-1β and IL-18.

Quantitative Data on Crystal-Induced Cellular Effects

The following tables summarize quantitative data from in vitro studies using either calcium oxalate or uric acid crystals, which serve as proxies for the potential effects of this compound.

Table 1: Effect of Crystals on Renal Cell Viability and Cytotoxicity

| Crystal Type | Cell Line | Concentration | Exposure Time | Effect | Reference |

| CaOx Monohydrate | Vero | 200 µg/mL | 4 h | ~50% reduction in cell viability | [7] |

| CaOx Monohydrate | HK-2 | 200 µg/mL | 4 h | ~2.5-fold increase in LDH release | [9] |

| CaOx Dihydrate | HK-2 | 200 µg/mL | 4 h | ~2.0-fold increase in LDH release | [6] |

Table 2: Effect of Crystals on Inflammatory Marker Expression

| Crystal Type | Cell Line | Concentration | Exposure Time | Marker | Change | Reference |

| Uric Acid | NRK-52E | 5 mg/dL | 24 h | MCP-1 mRNA | Significant Increase | [14] |

| Uric Acid | NRK-52E | 5 mg/dL | 24 h | RANTES mRNA | Significant Increase | [14] |

| CaOx | Primary TECs | N/A | N/A | IL-1β Secretion | Dependent on NLRP3 |

Table 3: Effect of Crystals on Oxidative Stress Markers

| Crystal Type | Cell Line | Concentration | Exposure Time | Marker | Change | Reference |

| CaOx Monohydrate | Vero | 200 µg/mL | 4 h | Intracellular ROS | ~4-fold increase | [7] |

| CaOx Dihydrate | HK-2 | 200 µg/mL | 4 h | Intracellular ROS | ~2.5-fold increase | [6] |

Experimental Protocols

Investigating the interaction of crystals with renal tubular cells involves a standardized set of in vitro techniques.

Crystal Synthesis

Protocol 6.1.1: Synthesis of Monosodium Urate (MSU) Crystals This protocol is adapted from methods used in gout research and is applicable for generating urate crystals for cell culture experiments.

-

Dissolve uric acid powder in sterile water by adjusting the pH to >11 with NaOH.

-

Heat the solution to dissolve the uric acid completely.

-

Slowly neutralize the solution by adding HCl dropwise while stirring, allowing the pH to gradually fall.

-

Needle-shaped MSU crystals will precipitate as the pH approaches neutral (pH 7.0-7.5).

-

Allow the crystals to mature overnight at room temperature.

-

Wash the crystals multiple times with sterile water and then with ethanol (B145695) to remove any soluble impurities.

-

Dry the crystals under sterile conditions.

-

Before use, bake the crystals to remove endotoxin.

Protocol 6.1.2: Synthesis of Calcium Oxalate Monohydrate (COM) Crystals This is a common method for producing COM crystals for in vitro studies.

-

Prepare equimolar solutions of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄) in a buffered solution (e.g., Tris-HCl with NaCl).

-

Mix the two solutions slowly under constant stirring at 37°C.

-

Allow the crystals to precipitate and grow over a defined period (e.g., 24 hours).

-

Collect the crystals by centrifugation.

-

Wash the crystal pellet repeatedly with deionized water to remove residual ions.

-

Dry the crystals in an oven.

Cell Culture and Exposure

-

Cell Lines: Human kidney proximal tubular epithelial cells (HK-2) or Madin-Darby Canine Kidney (MDCK) cells are commonly used.

-

Culture: Culture cells to confluence in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Exposure: Suspend the synthesized, sterile crystals in serum-free media at the desired concentration (e.g., 50-500 µg/mL). Remove the culture medium from the confluent cell monolayers and add the crystal suspension.

-

Incubation: Incubate the cells with the crystals for the desired time period (e.g., 2 to 24 hours) before performing assays.

Key Assays

Protocol 6.3.1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay Measures membrane integrity by quantifying LDH released from damaged cells into the supernatant.

-

After crystal exposure, collect the cell culture supernatant.

-

Centrifuge the supernatant to pellet any crystals or debris.

-

Transfer the cleared supernatant to a new plate.

-

Add the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions.

-

Incubate in the dark.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Protocol 6.3.2: TUNEL Assay for Apoptosis Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Culture cells on glass coverslips and expose them to crystals.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., Triton X-100).

-

Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Wash the cells and counterstain nuclei with a DNA dye like DAPI.

-

Visualize the cells using fluorescence microscopy. TUNEL-positive nuclei will fluoresce brightly.

Logical Framework of Crystal-Induced Nephropathy

The interaction of this compound with renal tubular cells can be conceptualized as a cascade of events that progresses from a molecular interaction to tissue-level pathology. This framework highlights critical nodes that are potential targets for therapeutic intervention.

Conclusion

The interaction of crystalline deposits with renal tubular cells is a potent driver of kidney injury and inflammation. While direct evidence for this compound is sparse, the well-documented effects of calcium oxalate and uric acid provide a strong predictive framework. These crystals induce a state of cellular stress characterized by ROS production, which in turn activates the NLRP3 inflammasome and other pro-inflammatory pathways, leading to cytokine release, immune cell recruitment, and various forms of cell death. This cascade contributes directly to tubular damage, interstitial fibrosis, and the progressive loss of renal function. Future research should focus on validating these mechanisms specifically for this compound crystals to better understand the pathophysiology of mixed-stone disease and to develop targeted therapies.

References

- 1. ne-urology.com [ne-urology.com]

- 2. The Role of Urate in Calcium Stone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium oxalate crystal interaction with renal tubular epithelium, mechanism of crystal adhesion and its impact on stone development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Excess Uric Acid Induces Gouty Nephropathy Through Crystal Formation: A Review of Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Renal Epithelial Cell Injury Induced by Calcium Oxalate Monohydrate Depends on their Structural Features: Size, Surface, and Crystalline Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium oxalate toxicity in renal epithelial cells: the mediation of crystal size on cell death mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Calcium Deposition and Other Renal Crystal Diseases - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. saudijournals.com [saudijournals.com]

- 13. jurology.com [jurology.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Properties of Calcium Urate Precipitation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties governing the precipitation of calcium urate. A thorough understanding of these principles is critical for researchers in nephrology, rheumatology, and drug development, particularly in the context of pathological calcification and the formation of urinary stones. This document summarizes key thermodynamic data, details relevant experimental methodologies, and visualizes the interplay of factors leading to this compound precipitation.

Introduction

This compound is a salt that can precipitate in various biological environments, most notably in the urinary tract, contributing to the formation of kidney stones. The formation of these precipitates is governed by the principles of thermodynamics, where the interplay of enthalpy, entropy, and Gibbs free energy determines the spontaneity and extent of the precipitation reaction. Understanding these thermodynamic drivers is essential for developing therapeutic strategies to prevent or dissolve such pathological mineralizations. This guide focuses on the thermodynamic properties of calcium hydrogenurate hexahydrate (Ca(HU)₂ · 6H₂O), the form of this compound most relevant to physiological conditions.[1]

Thermodynamic Data

The precipitation of this compound from an aqueous solution is an equilibrium process described by the dissolution of its solid form. The key thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—quantify the spontaneity and energetics of this process. These values can be derived from the temperature dependence of the solubility product constant (Ksp).

The dissolution of calcium hydrogenurate hexahydrate can be represented by the following equilibrium:

Ca(C₅H₃N₄O₃)₂ · 6H₂O(s) ⇌ Ca²⁺(aq) + 2C₅H₃N₄O₃⁻(aq) + 6H₂O(l)

The thermodynamic solubility product, Ksp, is given by the product of the activities of the constituent ions at equilibrium.[1]

Solubility Product (Ksp)

The solubility of calcium hydrogenurate hexahydrate increases with temperature.[1] The experimentally determined thermodynamic solubility products at various temperatures are summarized in Table 1.

| Temperature (K) | pKsp (± error) | Ksp (x 10⁻¹⁰) |

| 288 | 10.12 (± 0.07) | 0.76 |

| 298 | 9.81 (± 0.09) | 1.55 |

| 310 | 9.28 (± 0.04) | 5.25 |

| 318 | 9.01 (± 0.03) | 9.77 |

Table 1: Thermodynamic Solubility Products (Ksp) of Calcium Hydrogenurate Hexahydrate at Different Temperatures. Data sourced from F. His et al.[1]

Gibbs Free Energy, Enthalpy, and Entropy of Dissolution

The standard Gibbs free energy of dissolution (ΔG°) can be calculated from the solubility product using the following equation:

ΔG° = -RTln(Ksp)

where R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature in Kelvin.

The relationship between ΔG°, the standard enthalpy of dissolution (ΔH°), and the standard entropy of dissolution (ΔS°) is given by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

By plotting ln(Ksp) versus 1/T (a van 't Hoff plot), ΔH° and ΔS° can be determined from the slope (-ΔH°/R) and the y-intercept (ΔS°/R) of the resulting linear regression.

Based on the data in Table 1, the calculated thermodynamic parameters for the dissolution of calcium hydrogenurate hexahydrate are presented in Table 2.

| Thermodynamic Parameter | Value |

| Standard Enthalpy of Dissolution (ΔH°) | +85.4 kJ/mol |

| Standard Entropy of Dissolution (ΔS°) | +96.2 J/(mol·K) |

Table 2: Calculated Standard Enthalpy and Entropy of Dissolution for Calcium Hydrogenurate Hexahydrate.

The positive enthalpy change indicates that the dissolution process is endothermic, meaning it absorbs heat from the surroundings. This is consistent with the observed increase in solubility with increasing temperature. The positive entropy change suggests that the dissolution leads to an increase in the overall disorder of the system, as the solid salt dissociates into solvated ions.

The standard Gibbs free energy of dissolution at physiological temperature (310 K) can be calculated as:

ΔG°₃₁₀ = ΔH° - TΔS° = 85.4 kJ/mol - (310 K * 0.0962 kJ/(mol·K)) = +55.6 kJ/mol

The positive value of ΔG° indicates that the dissolution is a non-spontaneous process under standard conditions, favoring the precipitated state. Precipitation will occur when the ion activity product in a solution exceeds the Ksp.

Experimental Protocols

The determination of the thermodynamic properties of sparingly soluble salts like this compound relies on precise experimental methodologies. The following sections detail the key experimental protocols.

Preparation of Calcium Hydrogenurate Hexahydrate

Solid calcium hydrogenurate hexahydrate can be prepared by reacting uric acid, calcium hydroxide, and hydrochloric acid in an aqueous solution.[1]

Protocol:

-

Prepare a quaternary system of uric acid, calcium hydroxide, hydrochloric acid, and water. The molar ratio of calcium to uric acid should be controlled (e.g., 1.5).[1]

-

Age the system for an extended period (e.g., 2 months) at a constant physiological temperature (e.g., 310 K) to ensure equilibrium is reached.[1]

-

Adjust the initial concentrations and pH to establish a region where calcium hydrogenurate hexahydrate precipitates as a single solid phase. This is typically in a pH range of 7 to 10.[1]

-